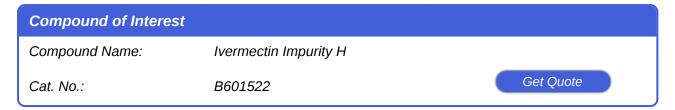


In-Depth Technical Guide: Ivermectin Impurity H

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ivermectin Impurity H**, a notable substance in the quality control and safety profiling of the widely-used antiparasitic agent, Ivermectin. This document outlines its core physicochemical properties and presents a detailed experimental protocol for its molecular weight determination, a critical parameter in its identification and characterization.

Core Data Presentation

The quantitative data for **Ivermectin Impurity H** is summarized in the table below, providing a clear reference for its fundamental properties.



Parameter	Value	References
Chemical Name	4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a	[1][2][3][4][5]
Synonyms	Ivermectin B1a Mono-Sugar Derivative	
CAS Number	71837-27-9	_
Molecular Formula	C41H62O11	_
Molecular Weight	730.9 g/mol (average of reported values: 730.9, 730.92, 730.94)	-

Experimental Protocol: Molecular Weight Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

The accurate determination of the molecular weight of **Ivermectin Impurity H** is paramount for its unequivocal identification. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this purpose, offering high sensitivity and specificity. The following protocol describes a typical workflow for this analysis.

1. Objective:

To determine the accurate molecular weight of **Ivermectin Impurity H** using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

2. Materials and Reagents:

- Ivermectin Impurity H reference standard
- Ivermectin bulk drug substance for impurity profiling



- HPLC-grade acetonitrile, methanol, and water
- Formic acid (for mobile phase modification)
- Standard 2 mL LC-MS vials with septa
- 3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Mass Spectrometer (e.g., Quadrupole Time-of-Flight [Q-TOF] or Orbitrap) equipped with an electrospray ionization (ESI) source
- Analytical column suitable for the separation of Ivermectin and its impurities (e.g., C18 column)
- 4. Sample Preparation:
- Standard Solution: Accurately weigh a small amount of **Ivermectin Impurity H** reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 μg/mL.
- Sample Solution: Prepare a solution of the Ivermectin bulk drug substance in the same solvent at a concentration that allows for the detection of impurities.
- Filter the solutions through a 0.22 μm syringe filter into LC-MS vials to remove any particulate matter.
- 5. LC-MS Analysis:
- Chromatographic Separation:
 - Inject the prepared sample and standard solutions into the HPLC system.
 - Perform a gradient elution to separate Ivermectin Impurity H from the active
 pharmaceutical ingredient (API) and other impurities. A typical mobile phase could consist
 of a mixture of water and acetonitrile with 0.1% formic acid.



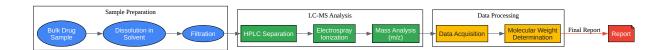
- Monitor the separation using the UV detector.
- Mass Spectrometry Detection:
 - The eluent from the HPLC is directed to the ESI source of the mass spectrometer.
 - Operate the mass spectrometer in positive ion mode, as Ivermectin and its analogues readily form protonated molecules ([M+H]+) or other adducts (e.g., [M+NH4]+).
 - Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1200) to detect the molecular ion of Ivermectin Impurity H.

6. Data Analysis:

- Identify the peak corresponding to **Ivermectin Impurity H** in the total ion chromatogram (TIC) by comparing its retention time with that of the reference standard.
- Extract the mass spectrum for this peak.
- Determine the mass-to-charge ratio (m/z) of the most abundant ion corresponding to the protonated molecule ([M+H]+) or other adducts.
- Calculate the molecular weight of the neutral molecule by subtracting the mass of the adduct ion (e.g., H⁺ ≈ 1.0078 Da).

Visualizations

The following diagram illustrates the general workflow for the determination of the molecular weight of a pharmaceutical impurity using LC-MS.





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LC-MS Workflow for Impurity Molecular Weight Determination

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- To cite this document: BenchChem. [In-Depth Technical Guide: Ivermectin Impurity H]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601522#molecular-weight-of-ivermectin-impurity-h]

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